

3-Bromo-2-fluoro-6-methoxypyridine reactivity and stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-fluoro-6-methoxypyridine

Cat. No.: B1379727

[Get Quote](#)

An In-Depth Technical Guide to the Reactivity and Stability of **3-Bromo-2-fluoro-6-methoxypyridine**

Introduction

3-Bromo-2-fluoro-6-methoxypyridine, identified by CAS No. 1227599-27-0, is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis.^{[1][2]} Its strategic arrangement of a bromine atom, a fluorine atom, and a methoxy group on a pyridine core provides a platform for diverse and regioselective chemical transformations. This unique substitution pattern makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and drug development, where precise control over molecular structure is paramount.

This guide offers a comprehensive exploration of the reactivity and stability of **3-Bromo-2-fluoro-6-methoxypyridine**. We will delve into its physicochemical properties, safe handling procedures, and, most critically, the nuanced reactivity that allows for its participation in a wide array of synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively harness the synthetic potential of this versatile reagent.

Physicochemical Properties and Stability

A thorough understanding of the compound's physical properties and stability profile is fundamental to its successful application and safe handling in a laboratory setting.

Data Summary: Physicochemical Properties

Property	Value
CAS Number	1227599-27-0[1][2]
Molecular Formula	C ₆ H ₅ BrFNO[1][2]
Molecular Weight	206.01 g/mol [1]
Boiling Point	192.2 ± 35.0 °C (Predicted)[1]
Density	1.621 ± 0.06 g/cm ³ (Predicted)[1]
Flash Point	70.0 ± 25.9 °C (Predicted)[1]
Appearance	Liquid or solid (context dependent)

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of **3-Bromo-2-fluoro-6-methoxypyridine**. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3] For long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended.[4][5]

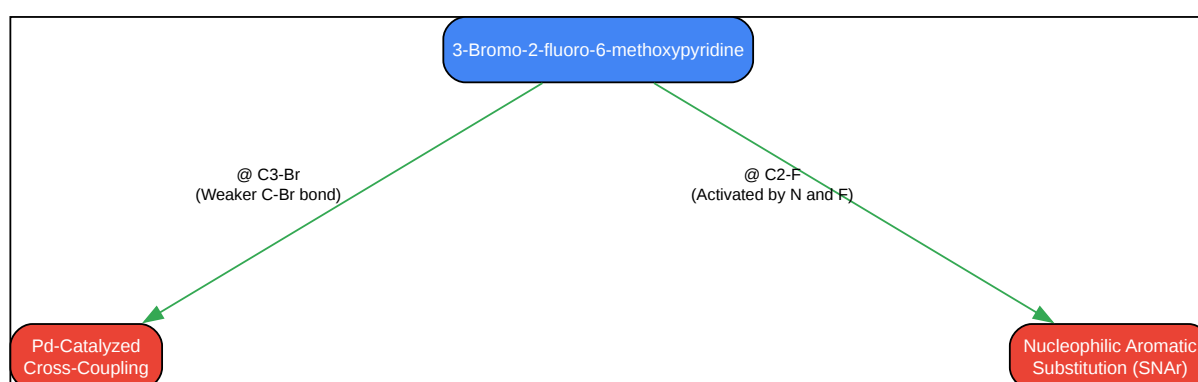
Handling Precautions:

- **Personal Contact:** Avoid all personal contact, including inhalation and contact with skin and eyes.[4] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6]
- **Protective Equipment:** Wear protective gloves, clothing, and eye/face protection.[6]
- **Ventilation:** Use only outdoors or in a well-ventilated area to prevent inhalation of vapors.[6][7]
- **Incompatibilities:** Avoid contact with moisture and other incompatible materials.[4]

- Hygiene: Always wash hands with soap and water after handling. Do not eat, drink, or smoke when using this product.[4][6]

Core Reactivity and Synthetic Utility

The synthetic versatility of **3-Bromo-2-fluoro-6-methoxypyridine** is rooted in the differential reactivity of its halogen substituents. The C3-bromo and C2-fluoro positions can be functionalized through distinct reaction pathways, enabling chemists to perform sequential and highly regioselective modifications.



[Click to download full resolution via product page](#)

Caption: Regioselective reaction pathways.

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

The carbon-bromine bond at the C3 position is the primary site for palladium-catalyzed cross-coupling reactions. This selectivity is governed by bond dissociation energies; the C-Br bond is weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than the C-F bond.[8][9] This allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester).^{[10][11]} This reaction is highly valued for its operational simplicity and tolerance of a wide range of functional groups.

Representative Reaction Conditions:

Component	Example	Role
Catalyst	Pd(PPh ₃) ₄ , Pd(OAc) ₂	Facilitates the catalytic cycle
Ligand	SPhos, XPhos	Stabilizes catalyst, enhances reactivity
Base	K ₃ PO ₄ , K ₂ CO ₃	Activates the boronic acid
Solvent	1,4-Dioxane/H ₂ O, Toluene	Reaction medium

For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice.^{[12][13]} It enables the coupling of **3-bromo-2-fluoro-6-methoxypyridine** with a wide variety of primary and secondary amines, which is a critical transformation in the synthesis of many pharmaceutical agents.^{[14][15]}

Representative Reaction Conditions:

Component	Example	Role
Catalyst	Pd ₂ (dba) ₃ , Pd(OAc) ₂	Facilitates the catalytic cycle
Ligand	(±)-BINAP, RuPhos, XPhos	Critical for catalyst activity and scope ^[15]
Base	NaO ^t Bu, K ₃ PO ₄	Deprotonates the amine
Solvent	Toluene, Dioxane	Anhydrous aprotic solvent

The Sonogashira coupling is employed to form C-C bonds between the bromopyridine and terminal alkynes.^[16] This reaction, co-catalyzed by palladium and copper(I), is essential for introducing alkynyl moieties into the pyridine scaffold.^[17]

Representative Reaction Conditions:

Component	Example	Role
Pd Catalyst	$\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$	Primary cross-coupling catalyst
Cu Co-catalyst	CuI	Facilitates alkyne activation
Base	Et_3N , Piperidine	Amine base and solvent
Solvent	THF, DMF	Reaction medium

Nucleophilic Aromatic Substitution (S_NAr) at the C2-Position

In contrast to cross-coupling, Nucleophilic Aromatic Substitution (S_NAr) reactions preferentially occur at the C2 position. The strong electron-withdrawing effects of both the ring nitrogen and the adjacent fluorine atom render the C2 carbon highly electrophilic and susceptible to attack by strong nucleophiles (e.g., alkoxides, thiolates, and some amines).^{[8][18]} The fluorine atom serves as an excellent leaving group in this context. This reactivity pattern is reversed from that of palladium catalysis, providing an orthogonal handle for functionalization.

Experimental Protocols and Workflows

The following protocols are generalized procedures and may require optimization based on the specific substrate and desired product. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

General Workflow for Palladium-Catalyzed Cross-Coupling



[Click to download full resolution via product page](#)

Caption: General experimental workflow for cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling

- **Reaction Setup:** To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equiv.), potassium phosphate (K_3PO_4 , 2.0 equiv.), the palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%), and a phosphine ligand if required.
- **Inert Atmosphere:** Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
- **Reagent Addition:** Under the inert atmosphere, add **3-Bromo-2-fluoro-6-methoxypyridine** (1.0 equiv.) followed by the anhydrous solvent (e.g., 1,4-dioxane and water, 4:1).[\[11\]](#)
- **Execution:** Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
- **Work-up:** Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination

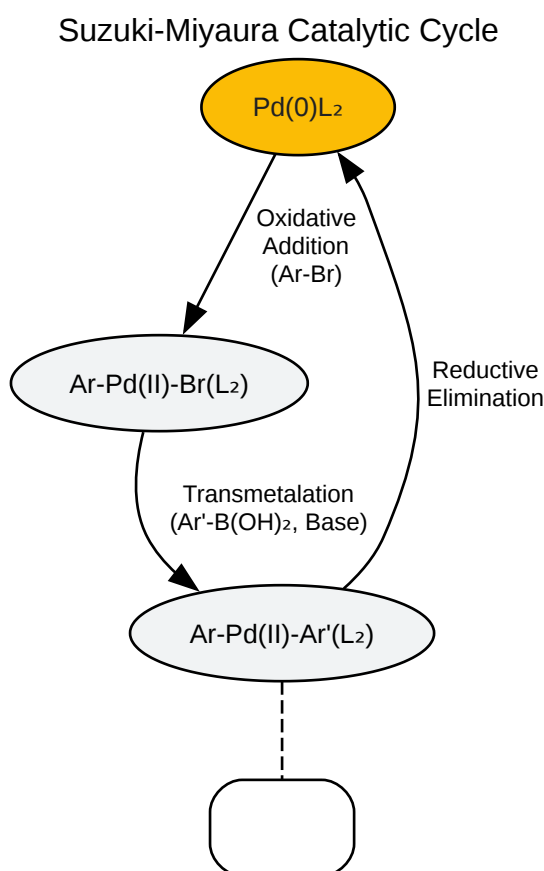
- **Reaction Setup:** In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., $Pd_2(dba)_3$, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and sodium tert-butoxide (NaO^tBu , 1.4 equiv.) to an oven-dried Schlenk tube.[\[17\]](#)
- **Reagent Addition:** Add **3-Bromo-2-fluoro-6-methoxypyridine** (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
- **Solvent Addition:** Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
- **Execution:** Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

- Work-up: After cooling, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with brine, dry over anhydrous MgSO_4 , and concentrate.
- Purification: Purify the crude product by flash column chromatography.

Mechanistic Insights: Catalytic Cycles

Understanding the underlying mechanisms is key to troubleshooting and optimizing reactions.

Suzuki-Miyaura Catalytic Cycle



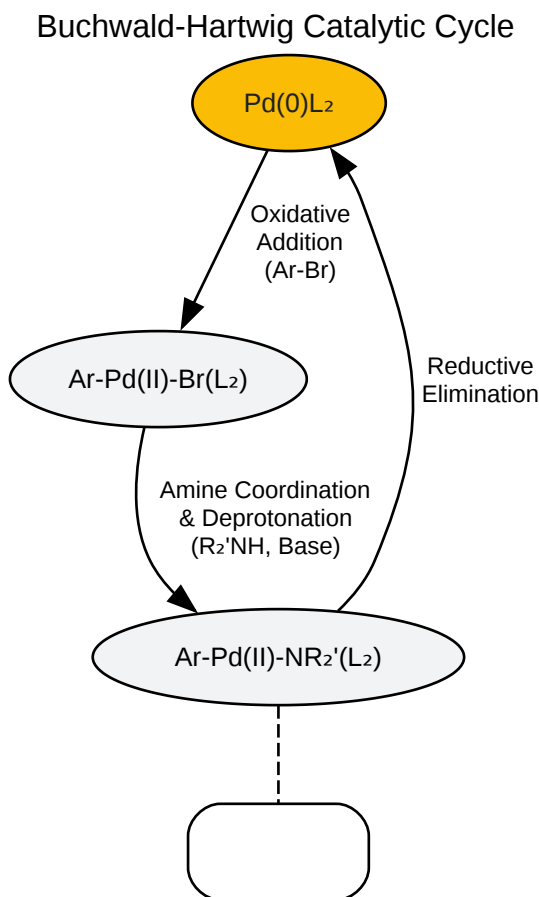
[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The cycle begins with the oxidative addition of the C-Br bond to the active Pd(0) species. This is followed by transmetalation with the activated boronic acid and concludes with reductive

elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.[19]

Buchwald-Hartwig Amination Catalytic Cycle



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Similar to the Suzuki coupling, the cycle involves oxidative addition of the aryl bromide to Pd(0). The amine then coordinates to the palladium(II) complex and is deprotonated by a base to form a palladium-amido intermediate. Reductive elimination then furnishes the desired C-N bond and regenerates the catalyst.[14][15]

Conclusion

3-Bromo-2-fluoro-6-methoxypyridine is a powerful and versatile synthetic intermediate whose utility is defined by the distinct and predictable reactivity of its halogen substituents. The

C3-bromo position serves as a reliable handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high selectivity. Concurrently, the C2-fluoro position is activated for nucleophilic aromatic substitution, providing an orthogonal route for further functionalization. This dual reactivity, coupled with a growing understanding of the reaction conditions that govern its selectivity, cements the role of **3-Bromo-2-fluoro-6-methoxypyridine** as a cornerstone building block for constructing the complex, highly substituted pyridine derivatives required in modern drug discovery and materials science.

References

- CymitQuimica. (2023, June 29).
- ECHEMI. (n.d.).
- Guidechem. (n.d.). What is the synthesis and application of 3-BROMO-5-FLUORO-2-METHOXYPYRIDINE?.
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Benchchem. (n.d.).
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: 3-Bromo-5-fluoro-2-methoxypyridine.
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-methoxypyridine.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Guidechem. (n.d.). **3-bromo-2-fluoro-6-methoxypyridine** 1227599-27-0.
- Advanced ChemBlocks. (n.d.). **3-Bromo-2-fluoro-6-methoxypyridine** 95%.
- ECHEMI. (n.d.).
- BLD Pharm. (n.d.). 1227599-27-0|**3-Bromo-2-fluoro-6-methoxypyridine**.
- Benchchem. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Benchchem. (n.d.). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
- Wikipedia. (n.d.).
- Benchchem. (n.d.). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
- Chemistry LibreTexts. (2022, September 24). 16.

- Benchchem. (n.d.). Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. guidechem.com [guidechem.com]
- 2. 3-Bromo-2-fluoro-6-methoxypyridine 95% | CAS: 1227599-27-0 | AChemBlock [achemblock.com]
- 3. echemi.com [echemi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 1227599-27-0|3-Bromo-2-fluoro-6-methoxypyridine|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [3-Bromo-2-fluoro-6-methoxypyridine reactivity and stability]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1379727#3-bromo-2-fluoro-6-methoxypyridine-reactivity-and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com